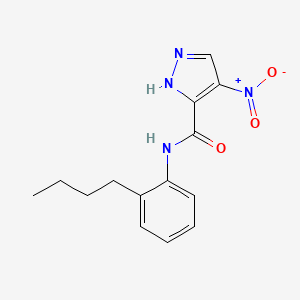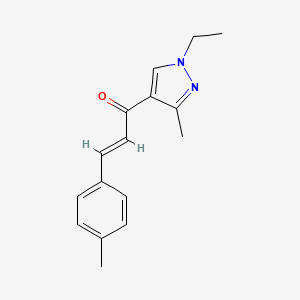![molecular formula C16H18F4N4O2S B14929019 1-(2,3-difluorobenzyl)-4-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}piperazine](/img/structure/B14929019.png)
1-(2,3-difluorobenzyl)-4-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,3-Difluorobenzyl)-4-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}piperazine is a complex organic compound that has garnered interest in various fields of scientific research
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-difluorobenzyl)-4-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}piperazine typically involves multiple steps, starting from commercially available precursors. One common approach involves the following steps:
Formation of the Difluorobenzyl Intermediate: The synthesis begins with the preparation of 2,3-difluorobenzyl chloride from 2,3-difluorotoluene through chlorination.
Pyrazole Formation: The next step involves the synthesis of 1-(difluoromethyl)-3-methyl-1H-pyrazole through a cyclization reaction of appropriate precursors.
Sulfonylation: The pyrazole intermediate is then subjected to sulfonylation using a sulfonyl chloride reagent to introduce the sulfonyl group.
Coupling with Piperazine: Finally, the difluorobenzyl chloride and the sulfonylated pyrazole are coupled with piperazine under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
化学反应分析
Types of Reactions
1-(2,3-Difluorobenzyl)-4-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed to reduce the sulfonyl group to a sulfide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
1-(2,3-Difluorobenzyl)-4-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}piperazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for agrochemicals.
作用机制
The mechanism of action of 1-(2,3-difluorobenzyl)-4-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}piperazine involves its interaction with specific molecular targets. The difluoromethyl and sulfonyl groups are known to enhance binding affinity to certain enzymes and receptors, potentially modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
2,3-Difluorobenzyl Alcohol: Shares the difluorobenzyl group but lacks the pyrazole and sulfonyl functionalities.
(Benzenesulfonyl)difluoromethyl Thioethers: Contains the difluoromethyl and sulfonyl groups but differs in the overall structure.
Uniqueness
1-(2,3-Difluorobenzyl)-4-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}piperazine is unique due to the combination of its functional groups, which confer distinct chemical properties and potential applications. The presence of both difluoromethyl and sulfonyl groups enhances its reactivity and binding affinity, making it a valuable compound for various research and industrial purposes.
属性
分子式 |
C16H18F4N4O2S |
|---|---|
分子量 |
406.4 g/mol |
IUPAC 名称 |
1-[1-(difluoromethyl)-3-methylpyrazol-4-yl]sulfonyl-4-[(2,3-difluorophenyl)methyl]piperazine |
InChI |
InChI=1S/C16H18F4N4O2S/c1-11-14(10-24(21-11)16(19)20)27(25,26)23-7-5-22(6-8-23)9-12-3-2-4-13(17)15(12)18/h2-4,10,16H,5-9H2,1H3 |
InChI 键 |
PQTYXGVHBMAWKJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN(C=C1S(=O)(=O)N2CCN(CC2)CC3=C(C(=CC=C3)F)F)C(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(5Z)-3-butyl-5-[4-(difluoromethoxy)-3-ethoxybenzylidene]-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B14928936.png)
![2-{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]furan-2-yl}-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B14928937.png)
![N-(2-cyanophenyl)-2-[5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B14928942.png)

![4-{[(5-bromothiophen-2-yl)sulfonyl]amino}-1-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B14928962.png)
![N-(3-chloro-2-methylphenyl)-2-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-methylphenyl)-5-oxo-2-thioxoimidazolidin-4-yl}acetamide](/img/structure/B14928969.png)
![N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanamide](/img/structure/B14928978.png)
![N-{[4-(benzyloxy)phenyl]carbamothioyl}-4-chloro-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B14928982.png)
![1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-7-(4-fluorophenyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14928983.png)
![2-({5-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-methylpropyl)acetamide](/img/structure/B14928998.png)
![N-[(2-nitrophenyl)carbamothioyl]-2-phenylquinoline-4-carboxamide](/img/structure/B14929004.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-6-methyl-3-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14929025.png)
![N-(3-chloro-4-methoxyphenyl)-2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B14929026.png)
